molecular formula C15H21NO2 B4502798 N-(3-ethoxybenzyl)cyclopentanecarboxamide

N-(3-ethoxybenzyl)cyclopentanecarboxamide

Cat. No.: B4502798
M. Wt: 247.33 g/mol
InChI Key: IGZDRRRKMOUALP-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.157228913 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on PF-04971729, a compound structurally related to N-(3-ethoxybenzyl)cyclopentanecarboxamide, explores its pharmacokinetics and metabolism. PF-04971729 is a selective inhibitor of the sodium-dependent glucose cotransporter 2 and a clinical candidate for treating diabetes mellitus. The study highlights its low plasma clearance in rats and dogs, moderate to good oral bioavailability, and a metabolism profile involving monohydroxylation, O-deethylation, and glucuronidation without human-specific metabolites. This research could be relevant for understanding similar compounds' disposition and metabolic pathways (Kalgutkar et al., 2011).

Chemical Sensors

Research on a rhodamine-based compound demonstrates its application as a dual chemosensor for Zn2+ and Al3+ ions, highlighting the relevance of such compounds in detecting metal ions. This study might provide insight into how similar compounds could be designed or utilized in sensing applications or diagnostic assays (Roy et al., 2019).

Protecting Groups in Synthesis

The development of new carboxamide protecting groups, such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), showcases the chemical utility of related compounds in organic synthesis. These protecting groups can be removed under mild conditions, offering a versatile tool for synthesizing complex molecules. This could suggest potential synthetic applications for this compound or related structures (Muranaka et al., 2011).

Antioxidant and Free Radical Scavenging

A study on capsaicin analogs, including N-(4-hydroxy-3-methoxybenzyl)acetamide, investigated their ability to act as antioxidants. By examining the stability of various radicals, this research contributes to understanding how structural features influence antioxidant activity. Insights from this study could be applied to exploring the antioxidant potential of structurally related compounds (Yancheva et al., 2020).

Glycoconjugate Labeling

A study on polar dibenzocyclooctynes for selective labeling of extracellular glycoconjugates demonstrates the application of chemical tools in biological research, particularly for studying cell surface molecules. This research may provide a foundation for using this compound derivatives in bioconjugation and cell biology studies (Friscourt et al., 2012).

Mechanism of Action

Target of Action

AKOS021629248, also known as N-(3-ethoxybenzyl)cyclopentanecarboxamide or Z435520702, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of various metabolites across the mitochondrial outer membrane.

Mode of Action

As a VDAC inhibitor, AKOS021629248 reduces channel conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization .

Result of Action

The inhibition of VDAC by AKOS021629248 results in the prevention of cytochrome C release from mitochondria and apoptosis . This suggests that AKOS021629248 could potentially be used in the treatment of diseases where apoptosis plays a key role.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14-9-5-6-12(10-14)11-16-15(17)13-7-3-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZDRRRKMOUALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.